2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide
Description
BenchChem offers high-quality 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-26(16-8-6-15(23)7-9-16)19(28)13-31-22-25-18-10-11-30-20(18)21(29)27(22)12-14-4-2-3-5-17(14)24/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFWPGKIQPKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22FN3O2S2
- Molecular Weight : 431.6 g/mol
- IUPAC Name : N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
- InChI Key : PEOIDAUPJXWBAT-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to act through:
- Competitive Inhibition : The compound competes with natural substrates for binding to enzyme active sites.
- Allosteric Modulation : It may bind to sites other than the active site, inducing conformational changes that affect enzyme activity.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a broad range of biological activities:
- Antibacterial Activity : Thienopyrimidines have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting essential metabolic pathways .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cancer progression .
Case Studies and Research Findings
- Antitrypanosomal Activity : A related study on thienopyrimidine compounds indicated significant antitrypanosomal activity against Trypanosoma brucei, with an EC50 value as low as 0.22 μM for some derivatives . This suggests potential applications in treating diseases like sleeping sickness.
- Cell Cycle Impact : Research has shown that thienopyrimidine compounds can affect the cell cycle dynamics of trypanosomes, leading to increased populations of cells in specific phases (e.g., G1/S phase) while inhibiting division .
- Inhibitory Effects on Kinases : Thienopyrimidine derivatives have been identified as potent inhibitors of various kinases, including ErbB-2 kinase, which is implicated in several cancers .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The thieno[3,2-d]pyrimidine derivatives have been evaluated for their potential against various pathogens, including bacteria and fungi. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against resistant strains of Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development as an antitubercular agent .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into related thieno[3,2-d]pyrimidine derivatives has demonstrated activity against several cancer cell lines. These compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth. The unique combination of functional groups in 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide could enhance its efficacy and selectivity against cancer cells.
Applications in Drug Development
- Lead Compound for Antimicrobial Agents : The structural characteristics of this compound position it as a lead candidate for the development of new antimicrobial agents targeting resistant bacteria.
- Anticancer Drug Development : Given its potential anticancer activity, this compound can serve as a scaffold for designing more potent derivatives through structural modifications aimed at enhancing selectivity and reducing toxicity.
- Research Tool in Biological Studies : Its unique structure allows it to be used as a biochemical probe to study specific pathways in cellular models, contributing to a better understanding of disease mechanisms.
Case Study 1: Antitubercular Activity
In a study evaluating various thieno[3,2-d]pyrimidine derivatives, one compound showed an MIC (minimum inhibitory concentration) of 4 μg/mL against Mycobacterium tuberculosis H37Rv. This finding highlights the potential of this class of compounds in developing effective treatments for tuberculosis resistant to current therapies .
Case Study 2: Anticancer Efficacy
A series of thieno[3,2-d]pyrimidine derivatives were tested against multiple cancer cell lines. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced efficacy. This suggests that structural features similar to those found in 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide could be optimized for improved anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?
- Methodological Answer : The thieno[3,2-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For fluorinated substituents (e.g., 2-fluorobenzyl), alkylation at the N3 position is critical and may require phase-transfer catalysis to enhance regioselectivity .
- Data Consideration : Reaction yields often drop below 60% due to steric hindrance from fluorinated aryl groups. Optimize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (80–120°C) to improve efficiency .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of the sulfanyl-acetamide linkage?
- Methodological Answer :
- 1H NMR : The methylene protons adjacent to the sulfanyl group (S–CH2–CO–N) typically resonate at δ 3.8–4.2 ppm as a triplet due to coupling with the sulfur atom. Fluorine-induced deshielding shifts aromatic protons downfield (δ 7.1–7.9 ppm) .
- FTIR : Confirm the presence of the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and sulfanyl (C–S) vibrations at 600–700 cm⁻¹ .
Q. What are the primary challenges in achieving >95% purity for biological assays?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to resolve fluorinated byproducts.
- Recrystallization from ethanol/water (7:3 v/v) improves purity but may require multiple cycles due to the compound’s low aqueous solubility .
Advanced Research Questions
Q. How do metabolites of this compound influence CYP3A-mediated drug-drug interactions in pharmacokinetic studies?
- Methodological Answer :
- In vitro CYP3A Inhibition : Use human liver microsomes with probe substrates (e.g., midazolam). Monitor metabolite formation (e.g., M2 in ) via LC-MS/MS. Competitive inhibition (Ki) and time-dependent inactivation (KI/kinact) parameters should be quantified .
- Contradiction : Metabolite M2 shows dual inhibition (Ki = 0.75 μM, kinact = 0.041 min⁻¹), complicating dose-linear predictions. Adjust in vivo models to account for nonlinear AUC increases at higher doses .
Q. What computational approaches predict binding affinity to fluorophenyl-targeted kinases (e.g., EGFR, VEGFR2)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). The 4-fluorophenyl group may engage in hydrophobic interactions with Leu694/Val702 residues.
- MD Simulations : Assess stability of the sulfanyl-acetamide linker in solvent (explicit water, 100 ns). RMSD >2 Å suggests conformational flexibility affecting binding .
Q. How does the compound’s environmental persistence impact ecotoxicology study designs?
- Methodological Answer :
- Fate Analysis : Use OECD 307 guidelines to measure soil half-life (t1/2) under aerobic conditions. Fluorine substituents reduce biodegradability, likely extending t1/2 >60 days .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC50). Structural analogs with fluorophenyl groups show EC50 <1 mg/L, necessitating strict waste protocols .
Contradictions and Data Gaps
- Synthetic Yield vs. Fluorination : Higher fluorination correlates with lower yields in cyclocondensation (e.g., 45% for 2-fluorobenzyl vs. 68% for non-fluorinated analogs) .
- CYP3A Inhibition Specificity : M2 inhibits CYP3A but not CYP2D6, conflicting with earlier assumptions of broad-spectrum inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
